Regioisomeric Scaffold Differentiation: 1,2-Oxazole vs. 1,3-Oxazole in Enzyme Inhibition
In a direct scaffold comparison, 3-phenylisoxazole (1,2-oxazole) derivatives demonstrated superior human DGAT1 enzyme inhibition compared to 5-phenyloxazole (1,3-oxazole) analogs. The most potent isoxazole-containing compound (40a) exhibited an IC₅₀ of 64 nM, while parallel oxazole analogs showed markedly reduced potency, highlighting a scaffold preference for the 1,2-oxazole regioisomer in this enzyme system [1].
| Evidence Dimension | hDGAT1 enzyme inhibition potency |
|---|---|
| Target Compound Data | Not directly measured for 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid; class-level inference from 3-phenylisoxazole scaffold |
| Comparator Or Baseline | 5-phenyloxazole scaffold (1,3-oxazole) – significantly reduced potency relative to isoxazole |
| Quantified Difference | Isoxazole scaffold preferred; compound 40a IC₅₀ = 64 nM |
| Conditions | In vitro enzymatic assay using human DGAT1 |
Why This Matters
This class-level evidence supports the procurement of the 1,2-oxazole regioisomer over the 1,3-oxazole analog for medicinal chemistry projects targeting enzymes sensitive to heterocyclic hydrogen-bonding patterns.
- [1] R. M. et al. (2012). Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 54, 795-807. DOI: 10.1016/j.ejmech.2012.05.038 View Source
